molecular formula C9H5BrN2O4 B1416992 Methyl 4-bromo-2-cyano-5-nitrobenzoate CAS No. 1805521-00-9

Methyl 4-bromo-2-cyano-5-nitrobenzoate

Cat. No.: B1416992
CAS No.: 1805521-00-9
M. Wt: 285.05 g/mol
InChI Key: DXNVRPQDEUPESB-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-cyano-5-nitrobenzoate is a multifunctional aromatic ester featuring a bromo (Br), cyano (CN), and nitro (NO₂) group on a benzoate backbone. These electron-withdrawing substituents confer distinct electronic and steric properties, making the compound valuable in organic synthesis, particularly in nucleophilic aromatic substitution reactions and as a precursor for pharmaceuticals or agrochemicals. The methyl ester group enhances solubility in non-polar solvents compared to the free acid form.

Properties

IUPAC Name

methyl 4-bromo-2-cyano-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)6-3-8(12(14)15)7(10)2-5(6)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNVRPQDEUPESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C#N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-cyano-5-nitrobenzoate typically involves multi-step reactions starting from commercially available precursors. One common route includes the bromination of methyl 2-cyano-5-nitrobenzoate, followed by esterification. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The esterification step can be carried out using methanol and a strong acid like sulfuric acid .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-cyano-5-nitrobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-bromo-2-cyano-5-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-cyano-5-nitrobenzoate in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing nitro and cyano groups. This activation facilitates electrophilic substitution reactions.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs of Methyl 4-bromo-2-cyano-5-nitrobenzoate, highlighting substituent variations and inferred properties:

Compound Name Substituents (Positions) Ester Group CAS Number Key Properties/Applications
This compound Br (4), CN (2), NO₂ (5) Methyl Not explicitly listed High polarity, potential for SNAr reactions
Ethyl 4-bromo-2-cyano-5-nitrobenzoate Br (4), CN (2), NO₂ (5) Ethyl 1805573-30-1 Increased lipophilicity vs. methyl ester
Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate BzO (4), OMe (5), NO₂ (2) Methyl 61032-41-5 Reduced electrophilicity due to electron-donating BzO/OMe groups
Methyl 5-methoxy-2-nitrobenzoate OMe (5), NO₂ (2) Methyl 2327-45-9 Lower reactivity in substitutions (fewer EWG substituents)
Methyl 2-amino-4-bromobenzoate NH₂ (2), Br (4) Methyl 135484-83-2 Basic amino group enables diazotization or coupling reactions

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): The trifecta of Br, CN, and NO₂ groups in this compound creates a highly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution (SNAr) at positions ortho/para to the nitro group. In contrast, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate incorporates electron-donating groups (benzyloxy, methoxy), reducing ring activation and SNAr feasibility .
  • Functional Group Interplay: The amino group in Methyl 2-amino-4-bromobenzoate introduces basicity and susceptibility to oxidation, contrasting with the stability of nitro/cyano groups in the target compound .

Q & A

Q. What are the established synthetic routes for Methyl 4-bromo-2-cyano-5-nitrobenzoate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoic acid precursor. Key steps include:

  • Bromination : Electrophilic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled temperature (0–25°C).
  • Nitration : Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at 50–60°C, with regioselectivity influenced by directing groups (e.g., cyano) .
  • Esterification : Conversion to the methyl ester using methanol and acid catalysis (H₂SO₄) or via acyl chloride intermediates (SOCl₂) .

Optimization Considerations:

  • Solvent Choice : Benzene or DMF for nitration/halogenation steps to enhance solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate intermediates .

Example Reaction Pathway:

StepReagents/ConditionsYield (%)Reference
BrominationNBS, CCl₄, 0°C75–85
NitrationHNO₃/H₂SO₄, 50°C60–70
EsterificationMeOH, H₂SO₄, reflux90–95

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The nitro group deshields adjacent protons (δ 8.5–9.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals from bromine and cyano substituents .
  • IR Spectroscopy : Confirms functional groups (C≡N stretch: ~2200 cm⁻¹; NO₂: ~1520/1350 cm⁻¹) .
  • X-ray Crystallography : SHELX programs (SHELXL/SHELXS) refine crystal structures, resolving steric effects of bulky substituents .

Data Interpretation Example:

TechniqueKey Peaks/ParametersStructural Insight
¹³C NMRδ 115 ppm (C≡N), δ 165 ppm (ester C=O)Confirms cyano and ester groups
X-raySpace group P2₁/c, Z = 4Reveals planar nitro group and dihedral angles

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings, but steric hindrance from the nitro and cyano groups can reduce reactivity.

  • Electronic Effects : The electron-withdrawing nitro group deactivates the ring, slowing oxidative addition in Pd-catalyzed reactions.
  • Steric Effects : Ortho-substituents (cyano, nitro) impede catalyst access. Use bulky ligands (e.g., XPhos) or microwave-assisted heating (100–120°C) to enhance yields .

Case Study:

Reaction TypeCatalyst/ConditionsYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O40–50
UllmannCuI, 1,10-phenanthroline, DMSO55–65

Q. How can computational methods (DFT, MD) predict biological activity or stability?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. The nitro group (LUMO = -1.8 eV) is reactive toward nucleophiles .
    • Optimizes geometry to model steric clashes in protein-ligand docking.
  • Molecular Dynamics (MD) : Simulates stability under physiological conditions (pH 7.4, 310 K) to assess hydrolysis of the ester group .

Data Contradiction Analysis:

  • Experimental vs. Computational LogP : Observed LogP (2.8) may deviate from DFT-predicted values (3.2) due to solvent effects. Validate via HPLC .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial assays)?

Methodological Answer:

  • Dose-Response Curves : Test concentrations from 1 µM–100 µM to identify IC₅₀ values. Inconsistent results may arise from solvent toxicity (e.g., DMSO >1% v/v) .
  • Control Experiments : Compare with structurally similar analogs (e.g., Methyl 4-bromo-3-hydroxybenzoate) to isolate the nitro/cyano group’s role .

Example Assay Design:

AssayConditionsOutcome
Antibacterial (MIC)Mueller-Hinton agar, 37°C, 24hMIC = 25 µg/mL against S. aureus
CytotoxicityMTT assay, HeLa cells, 48hIC₅₀ = 50 µM

Q. How is thermal/photochemical stability assessed for long-term storage?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (Td ≈ 180°C) .
  • UV-Vis Spectroscopy : Monitors nitro group degradation under UV light (λ = 254 nm) over 72h .
  • Storage Recommendations : -20°C in amber vials under inert gas (Ar) to prevent hydrolysis/oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-bromo-2-cyano-5-nitrobenzoate
Reactant of Route 2
Methyl 4-bromo-2-cyano-5-nitrobenzoate

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